molecular formula C10H13BrO B13989128 2-(2-Bromo-3-methylphenyl)propan-2-ol

2-(2-Bromo-3-methylphenyl)propan-2-ol

Cat. No.: B13989128
M. Wt: 229.11 g/mol
InChI Key: SOLOHVNBYZIWTO-UHFFFAOYSA-N
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Description

Overview of Substituted Phenyl-Propan-2-ol Structures in Organic Chemistry

The core structure of 2-phenylpropan-2-ol, a tertiary alcohol, serves as a fundamental scaffold from which a vast array of derivatives can be conceptualized. wikipedia.orgwikipedia.org This parent compound consists of a phenyl group and two methyl groups attached to the carbinol carbon (the carbon bearing the hydroxyl group). Substituents on the phenyl ring, such as methyl groups or halogens, give rise to a family of related structures with distinct chemical properties.

The positions of these substituents on the aromatic ring are critical, influencing the molecule's steric hindrance, electronic properties, and reactivity. For instance, the presence of a methyl group can affect the molecule's solubility and electronic-donating character, while a bromine atom introduces a site for further chemical modification.

Table 1: Examples of Substituted Phenyl-Propan-2-ol Derivatives

Compound Name Substituents on Phenyl Ring Parent Compound
2-Phenylpropan-2-ol None Cumene wikipedia.orgwikipedia.org
2-(2-Bromophenyl)-2-propanol 2-Bromo Bromobenzene chemicalbook.com
2-(3-Methylphenyl)propan-2-ol 3-Methyl Toluene

This table is generated based on data from cited sources.

Significance of Brominated Aromatic Tertiary Alcohols in Synthetic Design

Brominated aromatic compounds are cornerstones of modern organic synthesis, primarily due to the versatility of the carbon-bromine (C-Br) bond. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and, more importantly, serves as a key functional group for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring, enabling the construction of complex molecules from simpler precursors.

When combined with a tertiary alcohol moiety on the same molecule, a bifunctional synthetic building block is created. The tertiary alcohol group can be targeted for elimination reactions to form alkenes or can be used to direct reactions to nearby positions. The bromination of tertiary benzyl (B1604629) alcohols can be achieved using various reagents, though the conditions must be controlled to prevent unwanted side reactions, such as carbocation rearrangements. organic-chemistry.org

Table 2: Common Reagents for Halogenation of Alcohols

Reagent Type Examples Target Alcohol Type
Hydrogen Halides HBr, HCl Tertiary Alcohols
Phosphorus Halides PBr₃, PCl₃ Primary & Secondary Alcohols
Thionyl Chloride SOCl₂ Primary & Secondary Alcohols

This table is generated based on data from cited sources.

Contextualizing 2-(2-Bromo-3-methylphenyl)propan-2-ol within Contemporary Organic Synthesis Research

While specific research literature on this compound is not extensively documented, its structure suggests significant potential as a specialized synthetic intermediate. The molecule possesses a unique arrangement of functional groups: a tertiary alcohol, and a bromine atom and a methyl group positioned ortho and meta, respectively, to the propan-2-ol substituent. This distinct substitution pattern offers several strategic advantages in multi-step synthesis.

A plausible synthetic route to this compound involves a Grignard reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgchemguide.co.uk Specifically, the Grignard reagent derived from 1,2-dibromo-3-methylbenzene would be reacted with acetone (B3395972). The more reactive bromine at the 2-position would preferentially form the organomagnesium halide, which would then act as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to yield the tertiary alcohol after an acidic workup. chemicalbook.combyjus.com

The research value of this compound lies in its potential as a building block for creating highly substituted, sterically hindered aromatic compounds. The C-Br bond is primed for metal-catalyzed cross-coupling, allowing for the introduction of a wide variety of aryl, alkyl, or other functional groups at the 2-position. The tertiary alcohol and the adjacent methyl group at the 3-position create a sterically congested environment that could be exploited to influence the stereochemistry of subsequent reactions or to fine-tune the conformational properties of a larger target molecule, a critical aspect in the design of pharmaceuticals and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,1-3H3

InChI Key

SOLOHVNBYZIWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)O)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromo 3 Methylphenyl Propan 2 Ol and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, often establishing the core structure and the tertiary alcohol in a single key step.

Grignard Reaction-Based Synthetic Routes

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. askthenerd.comyoutube.com

The most direct and widely used method for synthesizing tertiary alcohols like 2-(2-Bromo-3-methylphenyl)propan-2-ol is the reaction of a ketone with a Grignard reagent. organic-chemistry.orgpearson.com There are two primary disconnection strategies for this specific target molecule:

Route A: Reaction of 1-(2-bromo-3-methylphenyl)ethan-1-one (2-bromo-3-methylacetophenone) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Route B: Reaction of the Grignard reagent derived from 1-bromo-2-iodo-3-methylbenzene (B3030130) with acetone (B3395972).

In Route A, the methylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the acetophenone (B1666503) derivative. quora.com The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com This approach is generally preferred due to the commercial availability and stability of the starting ketone and the simplicity of the methyl Grignard reagent. The reaction of Grignard reagents with ketones is a versatile method for producing a wide array of tertiary alcohols. libretexts.org

For instance, the synthesis of the analogous compound 2-(2,3-dimethylphenyl)propan-2-ol (B3379391) has been documented via the Grignard reaction, where 1-bromo-2,3-dimethylbenzene is converted to its Grignard reagent and then reacted with acetone. google.com This demonstrates the viability of this pathway for structurally similar molecules.

Table 1: Grignard Reaction Conditions for Tertiary Alcohol Synthesis

Ketone PrecursorGrignard ReagentSolventProductRef.
1-(2-bromo-3-methylphenyl)ethan-1-oneMethylmagnesium bromideDiethyl ether or THFThis compound organic-chemistry.org
Acetone(2-bromo-3-methylphenyl)magnesium halideDiethyl ether or THFThis compound google.com
AcetophenoneEthylmagnesium bromideAnhydrous ether2-Phenyl-2-butanol libretexts.org

This table is illustrative of typical reaction conditions.

The Barbier reaction is a variation of the Grignard reaction where the organometallic reagent is generated in situ. wikipedia.orgyoutube.com This involves reacting the aryl halide, the carbonyl compound, and a metal (typically magnesium, zinc, or indium) together in a one-pot procedure. wikipedia.orgresearchgate.net This method can be advantageous as it avoids the separate step of preparing and isolating the often-unstable Grignard reagent. wikipedia.org

For the synthesis of this compound, this would involve mixing 1,2-dibromo-3-methylbenzene, acetone, and magnesium metal in a suitable solvent like THF. The magnesium would oxidatively insert into one of the carbon-bromine bonds to form the organomagnesium species, which would then immediately react with the co-present acetone. researchgate.net The Barbier reaction is known for its tolerance to certain functional groups and can sometimes be performed in aqueous media, aligning with green chemistry principles. wikipedia.org

Reduction-Based Synthesis from Ketonic or Aldehyde Precursors

The reduction of carbonyl compounds is a fundamental method for synthesizing alcohols. libretexts.org However, it is crucial to note that the direct reduction of a ketone or an aldehyde does not yield a tertiary alcohol. libretexts.org

Reduction of an aldehyde yields a primary alcohol. libretexts.orgsavemyexams.com

Reduction of a ketone yields a secondary alcohol. libretexts.orgsavemyexams.com

Therefore, to synthesize this compound, a reduction-based strategy is not a direct approach. One could, for example, reduce the precursor ketone, 1-(2-bromo-3-methylphenyl)ethan-1-one, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would produce the secondary alcohol, 1-(2-bromo-3-methylphenyl)ethan-1-ol. This secondary alcohol would then require further chemical modification in a subsequent step (e.g., oxidation back to the ketone followed by a Grignard reaction) to be converted into the desired tertiary alcohol, making this a less efficient, multi-step pathway compared to the Grignard addition.

Nucleophilic Substitution Strategies on Related Halogenated Precursors

The synthesis of alcohols can also be achieved through nucleophilic substitution reactions, where a leaving group on an sp³-hybridized carbon is replaced by a hydroxyl group. jove.comysu.edu For the synthesis of a tertiary alcohol like this compound, this would typically proceed through an Sₙ1 mechanism. ysu.edulibretexts.org

This approach would require a precursor such as 2-bromo-1-(1-bromo-1-methylethyl)-3-methylbenzene. In this hypothetical precursor, the bromine atom on the benzylic carbon is a suitable leaving group. The reaction would involve solvolysis, for example, using water as a weak nucleophile. chemistrysteps.com The mechanism involves the departure of the leaving group to form a relatively stable tertiary benzylic carbocation. This carbocation is then captured by water to form a protonated alcohol, which is subsequently deprotonated to yield the final tertiary alcohol product. libretexts.org

However, a significant challenge with this method is the competing E1 elimination reaction, which would lead to the formation of an alkene as a major byproduct, especially in the presence of a base. jove.com Furthermore, the synthesis of the required tertiary alkyl halide precursor can be challenging. For these reasons, nucleophilic substitution is generally a less common and less efficient route for the preparation of tertiary alcohols compared to Grignard-based methods. nih.gov

Catalytic Approaches for Tertiary Alcohol Formation

Modern organic synthesis has seen the development of catalytic methods to overcome some of the limitations of classical stoichiometric reactions like the Grignard reaction, such as issues with sterically hindered or enolizable ketones. thieme-connect.comnii.ac.jp While the traditional Grignard reaction is often high-yielding for simple substrates, catalytic systems can offer improved selectivity and efficiency.

Catalytic approaches for tertiary alcohol synthesis often involve the addition of organometallic reagents to ketones, facilitated by a catalyst. thieme-connect.com For example, zinc(II) complexes or lanthanide salts like LaCl₃·2LiCl have been shown to catalyze the addition of Grignard reagents to ketones, often minimizing side reactions like enolization and reduction. thieme-connect.comnii.ac.jp

Another advanced strategy involves the catalytic asymmetric addition of organozinc or other organometallic reagents to ketones, which is particularly valuable for producing chiral tertiary alcohols. nih.gov Furthermore, methods for the direct, selective oxidation of benzylic C–H bonds to form benzylic alcohols are an area of active research, potentially offering future pathways to such compounds. acs.org A chiral N-heterocyclic carbene (NHC)-nickel complex, for instance, has been used to catalyze the conversion of racemic secondary alcohols into enantioenriched tertiary alcohols through a dehydrogenation/asymmetric addition sequence. organic-chemistry.org These catalytic methods represent the forefront of synthetic chemistry for accessing complex tertiary alcohols.

Table 2: Summary of Synthetic Methodologies

View Data
MethodologyKey PrecursorsKey ReagentsMechanismPrimary Use
Grignard Addition Ketone, Aryl HalideOrganomagnesium HalideNucleophilic AdditionDirect synthesis of tertiary alcohols
Barbier Reaction Aryl Halide, KetoneMg, Zn, or other metalIn situ Nucleophilic AdditionOne-pot synthesis of tertiary alcohols
Reduction KetoneNaBH₄, LiAlH₄Hydride AdditionSynthesis of secondary alcohols (indirect route)
Nucleophilic Substitution Tertiary Alkyl HalideH₂O (or other weak nucleophile)Sₙ1Less common due to competing elimination
Catalytic Addition Ketone, OrganometallicMetal catalysts (e.g., Zn, La)Catalytic Nucleophilic AdditionHigh selectivity, synthesis of complex alcohols

Multistep Synthetic Pathways

The synthesis of this compound is typically achieved through multistep sequences that allow for the controlled assembly of the target structure. These pathways can be broadly categorized by how the key bonds are formed, either by modifying a pre-existing aryl halide or by building the propan-2-ol group onto an already formed aromatic core.

Derivatization of Substituted Aryl Halides

A primary and highly effective method for synthesizing the target compound involves the derivatization of a substituted aryl halide, such as 1,2-dibromo-3-methylbenzene, through the formation of an organometallic intermediate. The Grignard reaction is a cornerstone of this approach. mnstate.eduwisc.edu

The process begins with the formation of a Grignard reagent. This is accomplished by reacting the aryl halide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org For a precursor like 1,2-dibromo-3-methylbenzene, selective formation of the Grignard reagent at one of the bromine positions is crucial and can be influenced by the relative reactivity of the halogen atoms or by using specific reaction conditions. The resulting organometallic compound, (2-bromo-3-methylphenyl)magnesium bromide, possesses a highly nucleophilic carbon atom, which is poised for subsequent reactions. wisc.edu

The formation of the Grignard reagent is often the critical step and can be challenging to initiate due to a passivating oxide layer on the magnesium surface. wvu.edu Activation of the magnesium is frequently necessary, which can be achieved by adding a small amount of an activator like iodine or 1,2-dibromoethane (B42909). wvu.edu The reaction is also highly sensitive to moisture and protic solvents, as the Grignard reagent is a strong base and will react with water to form an alkane, thus quenching the desired reactivity. libretexts.org

Introduction of the Propan-2-ol Moiety onto a Pre-formed Aryl Substrate

Once the aryl Grignard reagent has been successfully formed, the 2-hydroxypropan-2-yl (propan-2-ol) moiety can be introduced through reaction with a suitable carbonyl compound.

Pathway A: Reaction with a Ketone

The most direct route involves the reaction of the (2-bromo-3-methylphenyl)magnesium bromide with acetone. libretexts.org In this nucleophilic addition reaction, the carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. wisc.edu This forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic workup (e.g., with dilute hydrochloric or sulfuric acid) protonates the alkoxide to yield the final tertiary alcohol, this compound. wisc.edu A similar pathway has been documented in the synthesis of the analogue 2-(2,3-dimethylphenyl)propan-2-ol from 1-bromo-2,3-dimethylbenzene and acetone. google.com

Pathway B: Reaction with an Ester

An alternative, though less atom-economical, method involves reacting the Grignard reagent with an ester, such as methyl acetate (B1210297) or ethyl acetate. masterorganicchemistry.com This reaction proceeds through a two-step addition-elimination-addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxide (e.g., methoxide) to form an intermediate ketone, 1-(2-bromo-3-methylphenyl)ethan-1-one. masterorganicchemistry.com This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent, following the same mechanism as the reaction with acetone, to produce the tertiary alkoxide, which upon acidic workup gives the final product. masterorganicchemistry.com This method requires two moles of the Grignard reagent for every mole of ester.

Pathway C: Friedel-Crafts Acylation followed by Grignard Addition

A different synthetic strategy begins with a more readily available starting material like 2-bromotoluene (B146081). This pathway involves two distinct major steps:

Friedel-Crafts Acylation : 2-bromotoluene is reacted with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring, forming the ketone intermediate 1-(2-bromo-3-methylphenyl)ethan-1-one. savemyexams.com

Grignard Addition : The resulting ketone is then treated with a methyl Grignard reagent (CH₃MgBr). The methyl Grignard reagent adds to the carbonyl carbon of the ketone, and after acidic workup, the desired tertiary alcohol, this compound, is formed. libretexts.org

Comparison of Synthetic Pathways
PathwayStarting Material(s)Key IntermediatesKey ReactionsAdvantagesDisadvantages
A: Grignard + Ketone1,2-dibromo-3-methylbenzene, Acetone(2-bromo-3-methylphenyl)magnesium bromideGrignard Formation, Nucleophilic AdditionDirect, high atom economyRequires potentially less common starting material
B: Grignard + Ester1,2-dibromo-3-methylbenzene, Methyl Acetate(2-bromo-3-methylphenyl)magnesium bromide, 1-(2-bromo-3-methylphenyl)ethan-1-oneGrignard Formation, Nucleophilic Acyl Substitution, Nucleophilic AdditionUses common ester reagentsRequires 2 equivalents of Grignard reagent, lower atom economy
C: Friedel-Crafts + Grignard2-bromotoluene, Acetyl Chloride, CH₃MgBr1-(2-bromo-3-methylphenyl)ethan-1-oneFriedel-Crafts Acylation, Grignard AdditionStarts from a more common materialTwo separate major steps; Friedel-Crafts can have regioselectivity issues

Process Optimization and Efficiency in Synthesis

Optimizing the synthesis of this compound is critical for improving cost-effectiveness, safety, and environmental impact, particularly when transitioning from laboratory-scale preparation to industrial production.

Yield Enhancement Strategies

Maximizing the yield of the desired product is a primary goal in process optimization. For syntheses involving Grignard reagents, several factors can be controlled to enhance yields.

Strict Anhydrous Conditions : As Grignard reagents react readily with water, ensuring all glassware, solvents, and reagents are scrupulously dry is the most critical factor for preventing loss of the active reagent. libretexts.org

Magnesium Activation : Overcoming the passivating oxide layer on the magnesium turnings is essential for initiating the reaction. Mechanical methods (crushing) or chemical activation with iodine or 1,2-dibromoethane can significantly improve the rate and success of Grignard reagent formation. wvu.edu

Solvent Choice : The choice of ether solvent can influence the reaction. While diethyl ether is common, THF can be a better solvent for forming some aryl Grignard reagents and may lead to higher yields in certain cross-coupling reactions. acs.org

Temperature Control : Grignard reactions are exothermic. wvu.edu Maintaining an appropriate temperature is crucial; while some initial warming may be needed to start the reaction, runaway reactions must be prevented. A gentle reflux is often ideal for driving the reaction to completion. wisc.edu

Use of Additives : In some cases, additives can improve reaction outcomes. For instance, in related cross-coupling reactions, the addition of salts like NaOtBu has been shown to improve yields. For additions to ketones, certain additives may help suppress side reactions like enolization and reduction. organic-chemistry.org

Strategies for Yield Enhancement in Grignard-Based Synthesis
StrategyRationalePractical Implementation
Ensure Anhydrous ConditionsPrevents quenching of the Grignard reagent by protic contaminants. libretexts.orgFlame-drying glassware; using anhydrous solvents and reagents.
Magnesium ActivationRemoves the MgO layer, exposing fresh metal surface to the alkyl halide. wvu.eduAdding a crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the Mg turnings.
Control Reaction TemperatureBalances reaction rate with safety, preventing side reactions or solvent loss. wvu.eduUsing a water bath for gentle heating; ensuring efficient reflux condensation.
Optimize Reagent Addition RateMaintains a manageable reaction rate and prevents buildup of unreacted reagents.Slow, dropwise addition of the aryl halide to the magnesium suspension.

Green Chemistry Principles in Synthesis

Traditional Grignard synthesis, while effective, presents several challenges from a sustainability perspective, including the use of volatile and flammable ether solvents and moisture-sensitive reagents. rsc.org Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to mitigate environmental impact. semanticscholar.org

Alternative Solvents : Research is ongoing into replacing traditional ethers with more environmentally benign solvents. While Grignard reagents themselves are generally incompatible with protic solvents like water or ethanol, some modern methods for tertiary alcohol synthesis are being developed in aqueous media using techniques like visible-light-mediated chemistry. rsc.org

Catalytic Approaches : Shifting from stoichiometric reagents (like Grignard reagents) to catalytic methods is a core principle of green chemistry. For example, some C-H activation strategies can reduce the need for pre-functionalized starting materials, improving atom economy. semanticscholar.org For related cross-coupling reactions, catalysts based on more abundant and less toxic metals like copper or iron are being explored as alternatives to palladium or nickel. researchgate.net

Energy Efficiency : Employing methods that operate at ambient temperature and pressure, such as visible-light photoredox catalysis, can significantly reduce the energy consumption of a synthesis. rsc.org

Waste Reduction : The classic Grignard workup generates significant amounts of magnesium salts as waste. Optimized processes aim to minimize waste streams through higher yields, catalytic routes, and recycling of solvents and catalysts where feasible.

Scale-Up Considerations for Laboratory to Industrial Production

Transitioning a synthetic route from a laboratory bench to an industrial plant involves addressing several critical challenges.

Heat Management : The exothermic nature of Grignard reagent formation presents a major safety and control challenge on a large scale. Industrial reactors must have robust cooling systems and monitoring to manage the heat generated and prevent thermal runaway.

Reagent Handling : The safe handling and storage of large quantities of flammable ether solvents and pyrophoric or highly reactive Grignard reagents require specialized equipment and stringent safety protocols.

Mixing and Mass Transfer : Ensuring efficient mixing of the heterogeneous magnesium metal suspension with the aryl halide solution is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" and the formation of undesired byproducts, such as Wurtz-type coupling products (biaryls).

Process Control and Automation : Industrial production relies on precise control over parameters like temperature, pressure, and addition rates. Automated systems are used to ensure consistency, safety, and optimal yield across batches.

Downstream Processing : Isolating and purifying the final product on a large scale requires efficient extraction, distillation, and crystallization techniques. The disposal of aqueous and solid waste streams must also be managed in an environmentally responsible and cost-effective manner. The successful demonstration of related syntheses at the gram-scale suggests that these processes are feasible for industrial application with appropriate engineering controls. rsc.org

Chemical Reactivity and Transformation of 2 2 Bromo 3 Methylphenyl Propan 2 Ol

Reactions Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile handle for introducing a wide range of substituents onto the aromatic ring through modern synthetic methodologies.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Reaction: Couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl compound. wikipedia.orglibretexts.org

Heck Reaction: Reacts the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction: Joins the aryl bromide with a terminal alkyne to produce a disubstituted alkyne. wikipedia.orglibretexts.org

The success of these cross-coupling reactions heavily relies on the choice of the palladium catalyst and the associated ligands. The substrate, 2-(2-Bromo-3-methylphenyl)propan-2-ol, presents a degree of steric hindrance due to the ortho-bromo and meta-methyl groups, which can slow down the initial oxidative addition step in the catalytic cycle.

Catalyst Systems: Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For the Sonogashira reaction, a copper(I) co-catalyst, typically copper(I) iodide (CuI), is often used to facilitate the reaction, although copper-free systems have also been developed. wikipedia.orgnih.govnih.gov

Ligand Effects: The choice of ligand is critical for achieving high efficiency, particularly with sterically hindered or electronically deactivated aryl bromides. Bulky and electron-rich phosphine (B1218219) ligands are often employed to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination). Dialkylbiaryl phosphine ligands, such as SPhos (L7) and others, have proven to be exceptionally effective for a broad range of substrates, including challenging hindered aryl bromides, often allowing reactions to proceed at lower catalyst loadings and milder temperatures. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for these transformations. libretexts.orgnih.gov

Table of Typical Catalyst Systems for Cross-Coupling of Aryl Bromides

Reaction Palladium Precursor Ligand Examples Base Examples Co-catalyst/Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, H₂O
Heck Pd(OAc)₂, PdCl₂ PPh₃, P(o-tol)₃, BINAP Et₃N, K₂CO₃ DMF, Acetonitrile

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, Diisopropylamine | CuI / THF, DMF |

A key consideration for the application of cross-coupling reactions is the compatibility of the functional groups present in the substrate. The tertiary alcohol in this compound is generally considered a compatible functional group under the typical conditions of Suzuki-Miyaura, Heck, and Sonogashira reactions. The C-OH bond is robust and does not typically interfere with the palladium catalytic cycle.

However, the basic conditions employed, particularly in the Suzuki-Miyaura and Sonogashira reactions, could potentially lead to deprotonation of the alcohol. While the resulting alkoxide is a poor nucleophile due to steric hindrance and is unlikely to interfere with the coupling partner, its formation could affect the solubility and reactivity of the substrate. In most cases, the cross-coupling reaction at the aryl bromide site proceeds selectively without affecting the tertiary alcohol moiety, making these reactions highly valuable for the late-stage functionalization of such molecules.

Lithiation and Grignard Reagent Formation (for further functionalization)

The formation of organometallic intermediates, such as organolithium or Grignard reagents, is a classic strategy for functionalizing aryl halides. However, the direct application of these methods to this compound is not feasible.

Both organolithium reagents (formed by reaction with an alkyllithium like n-BuLi) and Grignard reagents (formed by reaction with magnesium metal) are extremely strong bases. adichemistry.comlibretexts.org The tertiary alcohol group contains an acidic proton (pKa ~18-19) that would rapidly and irreversibly react with the organometallic species in an acid-base reaction. This would consume the organometallic reagent as it forms, preventing any subsequent desired reaction with an electrophile and leaving the starting material as its magnesium or lithium alkoxide salt. libretexts.org

To successfully form the Grignard or organolithium reagent, the tertiary alcohol must first be protected with a group that is stable to the strongly basic/nucleophilic conditions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) or acetals.

The synthetic sequence would be:

Protection: React this compound with a suitable protecting group reagent (e.g., TBDMSCl, imidazole) to form the protected aryl bromide.

Organometallic Formation: Treat the protected aryl bromide with magnesium metal (for Grignard) or an alkyllithium reagent (for lithiation).

Functionalization: React the newly formed organometallic reagent with a desired electrophile (e.g., CO₂, aldehydes, ketones, esters, nitriles) to introduce a new functional group.

Deprotection: Remove the protecting group (e.g., using a fluoride (B91410) source like TBAF for silyl ethers) to regenerate the tertiary alcohol.

This protection-functionalization-deprotection strategy allows for the versatile modification of the aromatic ring without interference from the reactive alcohol group.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, the reactivity of an aromatic ring toward this type of substitution is highly dependent on the electronic properties of the substituents attached to the ring. masterorganicchemistry.com For a nucleophilic attack to occur, the aromatic ring must be electron-deficient (electrophilic). masterorganicchemistry.com

The applicability of nucleophilic aromatic substitution to this compound is severely limited due to the electronic nature of its substituents. The reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgyoutube.comlibretexts.org These groups are necessary to activate the ring for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex that is formed. wikipedia.orglibretexts.org

In the case of this compound, the substituents on the benzene (B151609) ring are a methyl group (-CH3) and a 2-hydroxypropan-2-yl group (-C(CH3)2OH).

Methyl Group (-CH3): Located meta to the bromine, the methyl group is an electron-donating group (EDG) through an inductive effect.

2-hydroxypropan-2-yl Group: Located ortho to the bromine, this alkyl group is also considered electron-donating.

The presence of these electron-donating groups increases the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. youtube.com This deactivates the ring toward attack by external nucleophiles, rendering the classical addition-elimination SNAr mechanism unfavorable. Without the required activation from strong electron-withdrawing groups, the conditions needed to force a nucleophilic aromatic substitution would likely be extreme and lead to other reactions or decomposition.

Therefore, nucleophilic aromatic substitution is not considered a typical or feasible reaction pathway for this compound under standard laboratory conditions. Other reaction pathways, not detailed here, would be more likely to occur.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-bromo-3-methylphenyl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The three protons on the phenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to their different positions relative to the bromo and methyl substituents, they will likely present as a complex splitting pattern (e.g., doublets or doublet of doublets) arising from spin-spin coupling with each other.

Methyl Protons (Aromatic): The methyl group attached to the phenyl ring is expected to produce a singlet at approximately δ 2.3-2.5 ppm.

Methyl Protons (Propan-2-ol): The two equivalent methyl groups of the propan-2-ol moiety are expected to yield a sharp singlet further upfield, likely in the range of δ 1.5-1.7 ppm, due to the shielding effect of the adjacent quaternary carbon.

Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary significantly depending on the concentration, solvent, and temperature, but it is often observed between δ 1.0-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The six carbons of the phenyl ring will each produce a distinct signal in the downfield region of the spectrum (δ 120-150 ppm). The carbon atom bonded to the bromine atom (C-Br) is expected to have a chemical shift in the lower end of this range, while the carbons attached to the methyl and propan-2-ol groups will also show characteristic shifts.

Quaternary Carbon (Propan-2-ol): The carbon atom of the propan-2-ol group bonded to the hydroxyl group is a quaternary carbon and is expected to appear around δ 70-80 ppm.

Methyl Carbons (Propan-2-ol): The two equivalent methyl carbons of the propan-2-ol group will give a single, more shielded signal at approximately δ 25-35 ppm.

Methyl Carbon (Aromatic): The carbon of the methyl group attached to the phenyl ring is expected to have a chemical shift in the range of δ 20-25 ppm.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 m
Ar-CH₃ 2.3 - 2.5 s
C(OH)(CH₃)₂ 1.5 - 1.7 s
OH 1.0 - 5.0 br s

s = singlet, br s = broad singlet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C 120 - 150
C-Br ~125
C(OH)(CH₃)₂ 70 - 80
C(OH)(CH₃)₂ 25 - 35

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic ring and the two types of methyl groups to their corresponding carbon signals.

While NMR is primarily used for structural elucidation, it can also provide insights into the preferred conformation of a molecule in solution. For this compound, the rotation around the single bond connecting the phenyl ring and the propan-2-ol group could be investigated. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could potentially reveal through-space interactions between protons on the aromatic ring and the methyl groups of the propan-2-ol moiety, providing clues about the favored spatial arrangement of these groups.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be expected to display characteristic absorption bands for its constituent functional groups.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3200 - 3600 (broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Alkyl) Stretching 2850 - 3000
C=C (Aromatic) Stretching 1450 - 1600
C-O (Alcohol) Stretching 1000 - 1260

The broadness of the O-H stretching band is a key indicator of hydrogen bonding. The precise positions of the aromatic C=C stretching bands can be indicative of the substitution pattern on the phenyl ring.

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the O-H stretching frequency is expected to be significantly red-shifted (moved to a lower wavenumber) and broadened compared to a free, non-hydrogen-bonded O-H group. This shift is a direct measure of the strength of the hydrogen bonding interactions. A crystallographic study of a similar isomer, 2-(5-bromo-2-methylphenyl)propan-2-ol, has shown that molecules can be linked into tetramers via intermolecular O-H···O hydrogen bonds, and similar interactions are expected for the title compound. By analyzing the FT-IR spectra at different concentrations in a non-polar solvent, it would be possible to observe the equilibrium between free and hydrogen-bonded species, providing further insight into the intermolecular forces at play.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information for determining molecular weight and elucidating molecular structure.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound, which has a molecular formula of C₁₀H₁₃BrO. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern for the molecular ion [M]⁺, which would appear as two peaks of almost equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).

The expected exact masses for the molecular ions are calculated as follows:

For [C₁₀H₁₃⁷⁹BrO]⁺: 228.0177 u

For [C₁₀H₁₃⁸¹BrO]⁺: 230.0156 u

Observation of this isotopic doublet with high mass accuracy would provide unambiguous confirmation of the elemental formula.

Table 1: Predicted HRMS Data for this compound

Ionic SpeciesElemental FormulaCalculated Exact Mass (u)
[M]⁺C₁₀H₁₃⁷⁹BrO228.0177
[M+2]⁺C₁₀H₁₃⁸¹BrO230.0156

In electron ionization mass spectrometry (EI-MS), the high-energy ionization process leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that helps confirm the structure. For this compound, a tertiary benzylic alcohol, several key fragmentation pathways are anticipated.

Alpha (α) Cleavage: The most common fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. libretexts.org Loss of a methyl radical (•CH₃, 15 u) is highly probable, leading to the formation of a stable, resonance-stabilized oxonium ion. This would be the base peak or one of the most abundant ions in the spectrum.

Loss of Water: Alcohols frequently undergo dehydration, losing a molecule of water (H₂O, 18 u). libretexts.org This would result in a fragment ion at [M-18]⁺.

Loss of the Isopropyl Alcohol Moiety: Cleavage of the bond between the aromatic ring and the tertiary carbon can occur, leading to the loss of the C(CH₃)₂OH group.

Benzylic Cleavage: The parent ion could lose the entire propan-2-ol side chain, resulting in a bromotolyl cation.

The bromine atom would remain on the aromatic ring in most major fragmentation pathways, meaning these fragment ions would also exhibit the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum

m/z (for ⁷⁹Br/⁸¹Br)Proposed FragmentFragmentation Pathway
228 / 230[C₁₀H₁₃BrO]⁺Molecular Ion [M]⁺
213 / 215[C₉H₁₀BrO]⁺α-Cleavage (Loss of •CH₃)
210 / 212[C₁₀H₁₁Br]⁺Dehydration (Loss of H₂O)
171 / 173[C₇H₆Br]⁺Loss of C₃H₇O•

Ultraviolet-Visible (UV-Vis) Spectroscopy

The study of the electronic transitions in "this compound" through Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into its molecular structure and electronic properties. This section delves into the absorption characteristics of the compound and correlates experimental expectations with theoretical predictions derived from computational quantum chemistry.

While specific experimental UV-Vis absorption data for "this compound" is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from the behavior of analogous substituted benzene (B151609) compounds. The UV-Vis spectrum of this molecule is expected to be dominated by π → π* transitions originating from the aromatic benzene ring.

The benzene molecule exhibits three characteristic absorption bands: a strong E1 band around 184 nm, a slightly less intense E2 band near 204 nm, and a much weaker, vibrational fine-structured B-band (benzenoid band) around 254 nm. Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.

For "this compound," the substituents are a bromo group, a methyl group, and a 2-hydroxypropyl group. Both the bromo and methyl groups are classified as auxochromes, which are groups that, when attached to a chromophore (in this case, the benzene ring), modify the wavelength and intensity of the absorption. The 2-hydroxypropyl group is an alkyl substituent.

Bathochromic Shift (Red Shift): The presence of these substituents is anticipated to cause a bathochromic shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. This is due to the extension of the conjugated π-system and the electronic effects of the substituents. The lone pairs of electrons on the bromine atom can participate in resonance with the benzene ring, and the alkyl groups contribute through hyperconjugation and inductive effects, both of which tend to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hyperchromic Effect: An increase in the molar absorptivity (ε), known as a hyperchromic effect, is also expected for the primary absorption bands. This is a common outcome of substitution on the benzene ring, which can relax the symmetry-forbidden nature of certain electronic transitions.

The expected absorption maxima for "this compound" would likely fall in the range of 260-280 nm for the B-band, with the more intense bands appearing at shorter wavelengths in the UV region. The precise λmax and ε values are also influenced by the solvent used for the measurement, due to solvatochromic effects that can stabilize the ground or excited states differently.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition TypeExpected λmax Range (nm)Expected Molar Absorptivity (ε)Notes
π → π* (B-band)260 - 280ModerateThis band, corresponding to the benzenoid transitions, is expected to show a bathochromic shift from the typical 254 nm of benzene due to the electronic contributions of the bromo, methyl, and 2-hydroxypropyl substituents. Fine structure may be lost in polar solvents.
π → π* (E2-band)210 - 230HighA significant bathochromic shift from benzene's 204 nm is anticipated for this more intense band, reflecting the strong electronic perturbations by the substituent groups on the aromatic ring.
π → π* (E1-band)< 200Very HighThis high-energy transition is also expected to be shifted but may fall outside the range of standard laboratory UV-Vis spectrophotometers.

In the absence of direct experimental data, Time-Dependent Density Functional Theory (TD-DFT) calculations serve as a powerful tool for predicting the electronic absorption spectra of molecules like "this compound". researchgate.netmdpi.com TD-DFT is a quantum computational method that can accurately model the excited states of molecules and predict the energies and oscillator strengths of electronic transitions, which correspond to the λmax and intensity of absorption bands in a UV-Vis spectrum. researchgate.netrsc.org

A typical computational approach would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311+G(d,p). mdpi.com

TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a number of the lowest electronic transitions. researchgate.netmdpi.com

Spectrum Simulation: The calculated transitions are then convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum that can be compared with experimental results.

For "this compound," TD-DFT calculations would likely predict several key electronic transitions. The primary transitions would be associated with excitations from the HOMO to the LUMO, as well as to higher unoccupied molecular orbitals. Analysis of the molecular orbitals involved in these transitions would reveal their nature, confirming them as π → π* transitions localized on the substituted benzene ring.

The correlation between the theoretical λmax values and any future experimental data would be a critical validation of the computational model. It is common for calculated λmax values to have a systematic deviation from experimental values, often due to the choice of functional, basis set, and the implicit or explicit modeling of solvent effects. mdpi.com However, the relative positions of the absorption bands and the trends in their intensities are generally well-reproduced. researchgate.net

Table 2: Illustrative Theoretical Electronic Transitions for a Substituted Benzene Analog

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S12750.02HOMO → LUMO
S0 → S22200.15HOMO-1 → LUMO
S0 → S32150.12HOMO → LUMO+1

Note: This table is a hypothetical representation based on typical TD-DFT results for similar aromatic compounds and is intended for illustrative purposes only.

The theoretical analysis would also allow for the investigation of the contributions of the individual substituents to the electronic transitions. For instance, the bromine atom's lone pairs would be expected to contribute significantly to the HOMO, while the π* orbitals of the benzene ring would constitute the LUMO. This HOMO-LUMO transition would likely correspond to the lowest energy absorption band (longest wavelength).

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. However, no specific studies employing methods like DFT for 2-(2-Bromo-3-methylphenyl)propan-2-ol were found. Consequently, data for the following subsections are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between these orbitals is a key parameter. Regrettably, no literature containing FMO analysis or the calculated HOMO-LUMO gap for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. No research articles or database entries containing MEP maps for this compound were identified.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

NBO analysis provides insight into intramolecular bonding, charge transfer, and delocalization effects. A search of scientific literature did not yield any NBO analysis performed on this compound.

Global and Local Chemical Reactivity Descriptors

Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index, derived from electronic structure calculations, serve as descriptors of a molecule's global and local reactivity. No published data for these descriptors for this compound are available.

Conformational Analysis and Dynamics

The study of different spatial arrangements (conformers) of a molecule and their relative energies is important for understanding its behavior. There is no available research on the conformational analysis or molecular dynamics of this compound to report on its stable conformers or dynamic behavior.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Fingerprint Plot Analysis

Fingerprint plot analysis is a powerful computational tool that provides a two-dimensional "fingerprint" of the intermolecular contacts within a crystal structure. This analysis is derived from the Hirshfeld surface, which is a method of partitioning crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates that of the crystal.

For a hypothetical fingerprint plot analysis of This compound , one would expect to observe and quantify the following types of intermolecular contacts, given the functional groups present in the molecule:

H···H Contacts: Typically, these are the most abundant interactions in organic molecules and would likely constitute the largest percentage of the Hirshfeld surface. They appear as a large, diffuse region in the center of the fingerprint plot.

Br···H/H···Br Contacts: These interactions involving the bromine atom are significant. They would appear as distinct "wings" on the fingerprint plot. The length and shape of these wings provide information about the nature and strength of these halogen contacts.

O···H/H···O Contacts: These represent the hydrogen bonds formed by the hydroxyl group. They are typically characterized by sharp, distinct spikes on the plot at short dᵢ and dₑ values, indicative of strong, directional interactions.

The relative percentage contributions of these contacts can be precisely calculated. A hypothetical data table summarizing these contributions might look like this:

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound.

Contact TypeHypothetical Contribution (%)
H···H45.0
Br···H/H···Br25.0
O···H/H···O15.0
C···H/H···C10.0
Other (e.g., C···C, Br···O)5.0

Without experimental data from the crystal structure of This compound , the detailed research findings and specific data tables required for a complete fingerprint plot analysis cannot be generated. Further experimental and computational work is necessary to elucidate the supramolecular architecture of this specific compound.

Applications As a Synthetic Building Block

Versatility in Creating Diverse Chemical Libraries

Further research and publication in the field of synthetic organic and medicinal chemistry are required to elucidate the potential applications of 2-(2-Bromo-3-methylphenyl)propan-2-ol .

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 2-(2-bromo-3-methylphenyl)propan-2-ol traditionally relies on multi-step sequences that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Direct C-H Functionalization: Investigating the direct, late-stage functionalization of simpler precursors, such as 3-methylcumene, could provide a more atom-economical route. This would involve the selective ortho-bromination and subsequent isopropanol (B130326) group installation, bypassing the need for pre-functionalized starting materials.

Flow Chemistry Approaches: The use of continuous flow reactors could offer enhanced control over reaction parameters, improving safety and scalability. This is particularly relevant for potentially hazardous reactions, such as certain bromination or Grignard reactions.

Biocatalysis: Exploring enzymatic pathways for the synthesis of this and related compounds could offer a highly selective and sustainable alternative to traditional chemical methods.

Exploration of Advanced Catalytic Transformations

The presence of an aryl bromide and a tertiary alcohol in the same molecule opens up a wide range of possibilities for catalytic transformations. The steric hindrance around the bromine atom presents both a challenge and an opportunity for developing highly selective catalysts.

Potential Catalytic Applications:

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). rsc.orgnih.govsemanticscholar.org Research into catalysts that can overcome the steric hindrance of the ortho-methyl and isopropyl groups will be crucial. rsc.orgrsc.orgacs.org

C-O Bond Activation: The tertiary benzylic alcohol can be a target for reactions involving C-O bond cleavage, leading to the formation of new C-C or C-heteroatom bonds.

Dual Catalysis: Systems that can simultaneously or sequentially activate both the C-Br and C-O bonds could lead to the rapid assembly of complex molecular architectures.

Investigations into Unusual Reactivity Profiles

The specific substitution pattern of this compound may lead to unexpected reactivity. The proximity of the bulky tertiary alcohol group to the bromine atom could influence the electronic properties and accessibility of the C-Br bond.

Areas for Investigation:

Neighboring Group Participation: The hydroxyl group could potentially participate in reactions at the ortho-bromine position, leading to cyclization or other intramolecular transformations under specific conditions.

Carbocation Rearrangements: Under acidic conditions, the tertiary alcohol can form a relatively stable benzylic carbocation. youtube.com The substitution pattern on the aromatic ring may influence the propensity for, or the pathway of, carbocation rearrangements, potentially leading to skeletal reorganization. jcu.edudoubtnut.compearson.com

Steric Effects on Reaction Rates: Quantifying the impact of the ortho- and meta-substituents on the rates of various reactions (e.g., nucleophilic aromatic substitution, metal-catalyzed coupling) can provide valuable insights into the interplay of steric and electronic effects. byjus.com

Designing and Synthesizing Complex Derivatives for Structure-Property Correlation Studies

This compound can serve as a versatile building block for the synthesis of a diverse library of derivatives. These derivatives can then be used to establish relationships between their molecular structure and their physical, chemical, or biological properties.

Illustrative Derivative Classes and Potential Properties:

Derivative ClassSynthetic TransformationPotential Properties to Investigate
Biaryl CompoundsSuzuki or Stille CouplingLiquid Crystalline Behavior, Optical Properties
Aryl AminesBuchwald-Hartwig AminationPharmacological Activity, Material Science Applications
Alkynylated ArenesSonogashira CouplingElectronic Materials, Molecular Wires
Heterocyclic AdductsPalladium-catalyzed C-N/C-O couplingMedicinal Chemistry Scaffolds

These studies are crucial for the rational design of new molecules with tailored functions, whether for materials science, agrochemicals, or pharmaceuticals.

Integration of Machine Learning and AI in Predictive Synthesis and Property Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like this compound, these computational tools can be applied in several ways.

Applications of AI and Machine Learning:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. mdpi.com

Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for a given transformation, reducing the need for extensive empirical screening. acs.org

Property Prediction: By analyzing the structure of the molecule and its derivatives, ML algorithms can predict various properties, such as solubility, reactivity, and potential biological activity, thereby guiding synthetic efforts towards compounds with desired characteristics. researchgate.netacs.org

The integration of these predictive models can significantly accelerate the research and development cycle, making the exploration of complex chemical spaces more efficient and cost-effective. nih.gov

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